2-(5-Nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline
Overview
Description
2-(5-Nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that features a tetrahydroisoquinoline core substituted with a nitropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation of an appropriate β-phenylethylamine with an aldehyde.
Nitration of Pyridine: The nitropyridine moiety can be synthesized by nitration of pyridine derivatives using nitric acid and sulfuric acid.
Coupling Reaction: The final step involves coupling the nitropyridine with the tetrahydroisoquinoline core under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for nitration and coupling reactions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-Nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amine can be achieved using hydrogenation or metal hydrides.
Substitution: The nitropyridine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Conversion to 2-(5-Aminopyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(5-Nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in neurological pathways. The nitropyridine moiety can participate in electron transfer processes, while the tetrahydroisoquinoline core can interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Nitropyridin-2-yl)piperazine
- 5-Nitropyridin-2-ylazo derivatives
- (5-Nitropyridin-2-yl)boronic acid
Uniqueness
2-(5-Nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of a tetrahydroisoquinoline core with a nitropyridine moiety. This structure provides a balance of electronic and steric properties that can be fine-tuned for specific applications, making it a versatile compound in both research and industrial contexts.
Properties
IUPAC Name |
2-(5-nitropyridin-2-yl)-3,4-dihydro-1H-isoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c18-17(19)13-5-6-14(15-9-13)16-8-7-11-3-1-2-4-12(11)10-16/h1-6,9H,7-8,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLLSERLIHRSNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501319940 | |
Record name | 2-(5-nitropyridin-2-yl)-3,4-dihydro-1H-isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501319940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47199441 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
416885-42-2 | |
Record name | 2-(5-nitropyridin-2-yl)-3,4-dihydro-1H-isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501319940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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